

Spectral Data Analysis of N-Methyl-o-toluidine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-o-toluidine*

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This technical guide provides a comprehensive overview of the spectral data for **N-Methyl-o-toluidine** (CAS No. 611-21-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

N-Methyl-o-toluidine, with the molecular formula $C_8H_{11}N$, is a substituted aniline derivative.^[1] Understanding its structural features is crucial for its application in research and development. This guide presents its 1H NMR, ^{13}C NMR, IR, and MS spectral data in a structured format, details the experimental protocols for data acquisition, and provides a visual workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the key spectral data for **N-Methyl-o-toluidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|----------------------------|
| 7.20 - 6.60 | Multiplet | 4H | Aromatic protons |
| 3.60 | Singlet | 1H | N-H proton |
| 2.85 | Singlet | 3H | N-CH ₃ protons |
| 2.25 | Singlet | 3H | Ar-CH ₃ protons |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|----------------------|--------------------|
| 147.0 | C-N |
| 130.5 | Aromatic C-H |
| 127.0 | Aromatic C-H |
| 122.5 | C-CH ₃ |
| 117.5 | Aromatic C-H |
| 109.0 | Aromatic C-H |
| 30.5 | N-CH ₃ |
| 17.5 | Ar-CH ₃ |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| 3430 | Medium, Sharp | N-H Stretch |
| 3050 - 3020 | Medium | Aromatic C-H Stretch |
| 2970 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1500 | Strong | Aromatic C=C Bending |
| 1320 | Strong | C-N Stretch |
| 750 | Strong | ortho-disubstituted benzene |

Sample Phase: Neat (liquid film). Data sourced from NIST/EPA Gas-Phase Infrared Database and other public sources.[\[1\]](#)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 121 | 100 | [M] ⁺ (Molecular Ion) |
| 120 | 80 | [M-H] ⁺ |
| 106 | 95 | [M-CH ₃] ⁺ |
| 91 | 40 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | 20 | [C ₆ H ₅] ⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI) at 70 eV.[\[3\]](#)

Experimental Protocols

Standard protocols for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **N-Methyl-o-toluidine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz or 500 MHz NMR spectrometer is typically used.

- ^1H NMR: A standard single-pulse experiment is performed with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
- ^{13}C NMR: A standard proton-decoupled ^{13}C experiment is conducted with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: For a neat liquid sample, a thin film of **N-Methyl-o-toluidine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

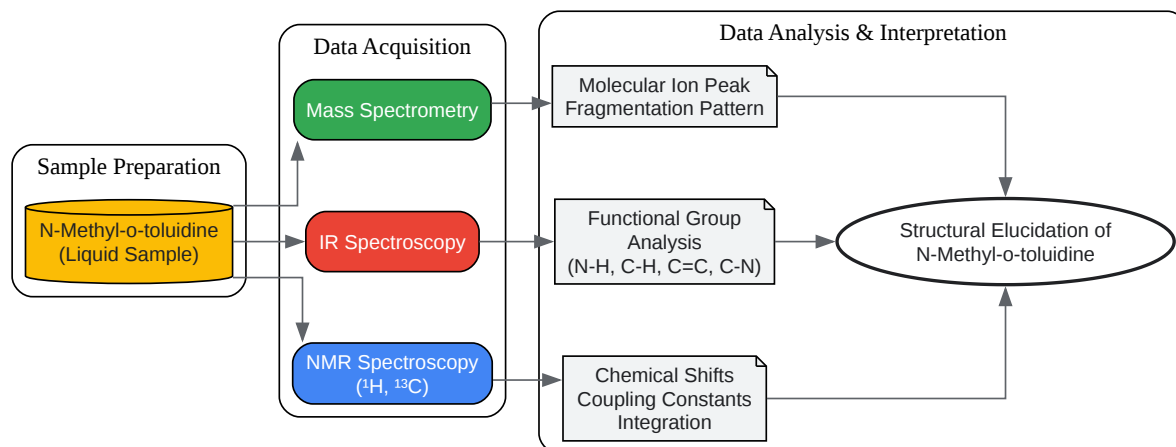
Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is performed at a standard energy of 70 eV.

Instrumentation and Parameters: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the structural elucidation of **N-Methyl-o-toluidine**.



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Caption: Workflow for the spectral analysis of **N-Methyl-o-toluidine**.

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References

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- To cite this document: BenchChem. [Spectral Data Analysis of N-Methyl-o-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147340#n-methyl-o-toluidine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b147340#n-methyl-o-toluidine-spectral-data-nmr-ir-ms)

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